Cas no 2227772-01-0 ((3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol)

(3R)-1-Amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol is a chiral amino alcohol derivative featuring a benzodiazole moiety, which confers unique structural and functional properties. The compound’s stereospecific (3R) configuration enhances its potential as a building block in asymmetric synthesis, particularly for pharmaceutical intermediates or catalysts. The benzodiazole group contributes to π-stacking interactions, improving binding affinity in molecular recognition applications. Its bifunctional nature—combining an amine and hydroxyl group—facilitates chelation or derivatization, making it valuable for ligand design or bioactive molecule development. The compound’s stability and solubility profile further support its utility in organic and medicinal chemistry research.
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol structure
2227772-01-0 structure
Product name:(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
CAS No:2227772-01-0
MF:C12H17N3O
MW:219.282882452011
CID:6266794
PubChem ID:165610205

(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
    • 2227772-01-0
    • EN300-1732827
    • Inchi: 1S/C12H17N3O/c13-8-7-9(16)5-6-12-14-10-3-1-2-4-11(10)15-12/h1-4,9,16H,5-8,13H2,(H,14,15)/t9-/m1/s1
    • InChI Key: YBLWXAJAEUJTTJ-SECBINFHSA-N
    • SMILES: O[C@@H](CCN)CCC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 219.137162174g/mol
  • Monoisotopic Mass: 219.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 0.7

(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1732827-0.5g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
0.5g
$1495.0 2023-09-20
Enamine
EN300-1732827-0.1g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
0.1g
$1371.0 2023-09-20
Enamine
EN300-1732827-1.0g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
1g
$1557.0 2023-06-04
Enamine
EN300-1732827-0.25g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
0.25g
$1432.0 2023-09-20
Enamine
EN300-1732827-10.0g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
10g
$6697.0 2023-06-04
Enamine
EN300-1732827-5g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
5g
$4517.0 2023-09-20
Enamine
EN300-1732827-10g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
10g
$6697.0 2023-09-20
Enamine
EN300-1732827-1g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
1g
$1557.0 2023-09-20
Enamine
EN300-1732827-2.5g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
2.5g
$3051.0 2023-09-20
Enamine
EN300-1732827-0.05g
(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol
2227772-01-0
0.05g
$1308.0 2023-09-20

Additional information on (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol

Comprehensive Guide to (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol (CAS No. 2227772-01-0): Properties, Applications, and Market Insights

(3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol (CAS No. 2227772-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique benzodiazolyl moiety coupled with an amino alcohol functional group, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications in enzyme inhibition and receptor modulation, which align with current trends in precision medicine and targeted therapies.

The chemical structure of (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol includes a chiral center at the 3-position, which is critical for its stereoselective interactions in biological systems. This property is highly relevant in the context of chiral drug synthesis, a hot topic in modern pharmacology. The compound’s benzodiazolyl group is known to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological targets. These characteristics make it a promising candidate for developing new therapeutic agents, especially in areas like neurodegenerative diseases and cancer research.

In recent years, the demand for high-purity chiral compounds like (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol has surged, driven by advancements in asymmetric synthesis and catalysis. The compound’s CAS number 2227772-01-0 is frequently searched in academic and industrial databases, reflecting its growing importance. Researchers are exploring its use in peptide mimetics and small-molecule inhibitors, which are pivotal in addressing unmet medical needs. Additionally, its potential role in bioimaging probes and diagnostic tools is under investigation, aligning with the rising interest in theranostics.

The synthesis of (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol often involves multi-step organic reactions, including reductive amination and stereoselective reduction. These methods are optimized to achieve high enantiomeric purity, a key factor in pharmaceutical applications. The compound’s solubility and stability profiles are also studied extensively, as they influence its bioavailability and formulation potential. These aspects are crucial for researchers working on drug delivery systems and nanomedicine, which are among the most searched topics in biomedical sciences today.

From a market perspective, (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol is part of a broader trend toward custom synthesis and contract research. Companies specializing in fine chemicals and pharmaceutical intermediates are actively listing this compound in their portfolios. Its CAS No. 2227772-01-0 is often associated with high-value research chemicals, catering to academic labs and biotech firms. The compound’s niche applications in medicinal chemistry and chemical biology further enhance its commercial appeal, making it a subject of interest in patent filings and scientific publications.

In conclusion, (3R)-1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol (CAS No. 2227772-01-0) represents a fascinating intersection of chemistry, biology, and pharmaceutical science. Its unique structural features and versatile applications position it as a compound of significant research and commercial value. As the scientific community continues to explore its potential, this molecule is likely to remain a focal point in discussions about innovative drug development and cutting-edge therapeutics.

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